molecular formula C17H22N4O B2464344 N-(1-cyanocyclobutyl)-6-(4-methylpiperidin-1-yl)pyridine-3-carboxamide CAS No. 1376226-79-7

N-(1-cyanocyclobutyl)-6-(4-methylpiperidin-1-yl)pyridine-3-carboxamide

Cat. No.: B2464344
CAS No.: 1376226-79-7
M. Wt: 298.39
InChI Key: ACXLOOOXIXUPIJ-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-6-(4-methylpiperidin-1-yl)pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-6-(4-methylpiperidin-1-yl)pyridine-3-carboxamide typically involves multi-step organic synthesis techniques. The process begins with the preparation of the cyanocyclobutyl intermediate, followed by the introduction of the methylpiperidinyl group and the pyridine carboxamide moiety. Common reagents used in these steps include cyanogen bromide, piperidine derivatives, and pyridine carboxylic acids. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors and automated synthesis equipment. This allows for precise control over reaction parameters and efficient production of large quantities of the compound. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-6-(4-methylpiperidin-1-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-(1-cyanocyclobutyl)-6-(4-methylpiperidin-1-yl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-6-(4-methylpiperidin-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclobutyl)-6-(4-methylpiperidin-1-yl)pyridine-2-carboxamide
  • N-(1-cyanocyclobutyl)-6-(4-methylpiperidin-1-yl)pyridine-4-carboxamide

Uniqueness

N-(1-cyanocyclobutyl)-6-(4-methylpiperidin-1-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-6-(4-methylpiperidin-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-13-5-9-21(10-6-13)15-4-3-14(11-19-15)16(22)20-17(12-18)7-2-8-17/h3-4,11,13H,2,5-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXLOOOXIXUPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C=C2)C(=O)NC3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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